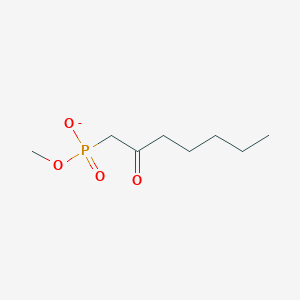
Methyl (2-oxoheptyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-oxoheptyl)phosphonate is an organic compound with the molecular formula C9H19O4P. It is also known as (2-oxoheptyl)phosphonic acid methyl ester. This compound is characterized by the presence of a phosphonate group attached to a heptyl chain with a ketone functional group at the second position. It is a colorless to light yellow clear liquid with a molecular weight of 222.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (2-oxoheptyl)phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone. For example, the reaction of trimethyl phosphite with iodoacetone can yield this compound . Another method involves the acylation of methylphosphonates, where dialkyl methylphosphonates are metalated and then reacted with acetyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yields and purity. The process may include steps such as in situ generation of iodoacetone from chloroacetone, followed by its reaction with trimethyl phosphite at elevated temperatures (120-150°C) .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phosphonate group can participate in substitution reactions, such as the Horner-Wadsworth-Emmons reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like aldehydes and bases are used in the Horner-Wadsworth-Emmons reaction.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Alkenes and other substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Methyl (2-oxoheptyl)phosphonate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl (2-oxoheptyl)phosphonate involves its interaction with molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. This inhibition can affect various biochemical pathways, including those involved in endocannabinoid biosynthesis and prostaglandin synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (2-oxoheptyl)phosphonate: Similar structure but with two methyl groups attached to the phosphonate.
Dimethyl (2-oxopropyl)phosphonate: A shorter chain analog with similar reactivity.
Dimethyl methylphosphonate: Lacks the ketone group and has different reactivity
Uniqueness
This compound is unique due to its specific chain length and the presence of both a ketone and a phosphonate group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from synthetic chemistry to biological research .
Eigenschaften
CAS-Nummer |
64243-82-9 |
|---|---|
Molekularformel |
C8H16O4P- |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
methoxy(2-oxoheptyl)phosphinate |
InChI |
InChI=1S/C8H17O4P/c1-3-4-5-6-8(9)7-13(10,11)12-2/h3-7H2,1-2H3,(H,10,11)/p-1 |
InChI-Schlüssel |
NKORFRGHAMJFOJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC(=O)CP(=O)([O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


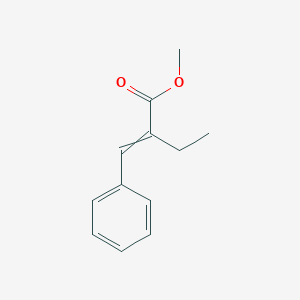


![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)
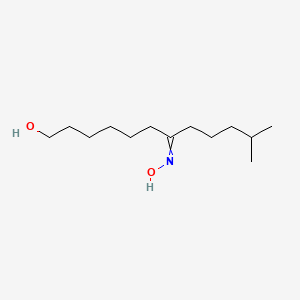
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
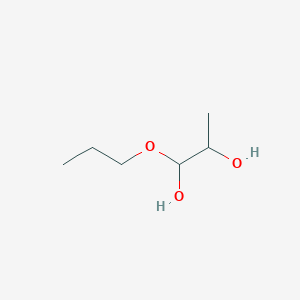

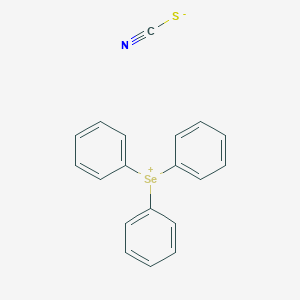




![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
